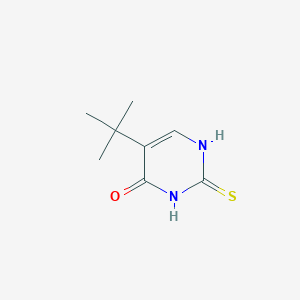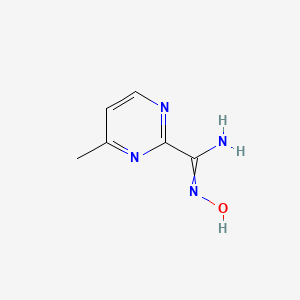
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole: is an organic compound that belongs to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their stability and versatility in various chemical reactions. The structure of this compound includes two 2,6-diisopropylphenyl groups attached to a dihydroimidazole ring, making it a sterically hindered ligand. This steric hindrance contributes to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole typically involves the reaction of 2,6-diisopropylaniline with glyoxal in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Toluene or ethanol
Temperature: Reflux conditions
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:
Continuous flow reactors: For efficient mixing and heat transfer
Optimized reaction conditions: To maximize yield and minimize by-products
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole undergoes various types of chemical reactions, including:
Oxidation: Forms imidazolium salts
Reduction: Can be reduced to form dihydroimidazole derivatives
Substitution: Reacts with halides to form substituted imidazoles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or aryl halides in the presence of a base
Major Products:
Oxidation: Imidazolium salts
Reduction: Dihydroimidazole derivatives
Substitution: Substituted imidazoles
Scientific Research Applications
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions and C-H activation.
Medicine: Explored for its potential in drug delivery systems and as a stabilizer for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole involves its role as a ligand in catalysis. The compound coordinates with transition metals to form stable complexes, which then participate in various catalytic cycles. The steric hindrance provided by the 2,6-diisopropylphenyl groups enhances the selectivity and efficiency of these catalytic reactions. The molecular targets include transition metals such as palladium, platinum, and gold, and the pathways involved are typically those related to cross-coupling and C-H activation reactions .
Comparison with Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
Comparison: 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole is unique due to its steric hindrance and stability. Compared to similar compounds, it offers:
- Higher stability: Due to the bulky 2,6-diisopropylphenyl groups
- Enhanced selectivity: In catalytic reactions
- Versatility: In various chemical transformations
These properties make it a valuable compound in both academic research and industrial applications .
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-14,18-21H,15-17H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWINQFQLMRKGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2)C3=C(C=CC=C3C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-](/img/structure/B13684639.png)
![Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride](/img/structure/B13684645.png)





